2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid
Brand Name: Vulcanchem
CAS No.: 951893-92-8
VCID: VC2485184
InChI: InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14)
SMILES: CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O
Molecular Formula: C11H14O3S
Molecular Weight: 226.29 g/mol

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid

CAS No.: 951893-92-8

Cat. No.: VC2485184

Molecular Formula: C11H14O3S

Molecular Weight: 226.29 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid - 951893-92-8

Specification

CAS No. 951893-92-8
Molecular Formula C11H14O3S
Molecular Weight 226.29 g/mol
IUPAC Name 2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Standard InChI Key WUJWHQYBCLUNBC-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O
Canonical SMILES CC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O

Introduction

Chemical Identity and Basic Properties

2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid is an organosulfur compound containing a thiophene ring system coupled with an oxobutyric acid chain. The compound is characterized by its distinctive molecular structure featuring a 3-methyl-2-thienyl group connected to a 2,2-dimethyl-4-oxobutyric acid moiety. This chemical entity belongs to the broader family of substituted butyric acids with heterocyclic substituents and is primarily studied for its potential role as a pharmaceutical intermediate .

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that determine its behavior in various chemical environments. These properties are summarized in the following table:

PropertyValue
Physical FormWhite solid
Molecular FormulaC₁₁H₁₄O₃S
Molecular Weight226.29 g/mol
CAS Number951893-92-8
Standard Purity≥95-97%

The molecular structure contains three oxygen atoms and one sulfur atom, with the latter being part of the thiophene ring. The presence of both a carboxylic acid group and a ketone functionality gives this compound diverse chemical reactivity profiles that may be exploited in various synthetic applications .

Structural Characteristics and Identification

The compound possesses several structural features that contribute to its chemical properties and reactivity. The thiophene ring provides aromatic character, while the oxobutyric acid chain introduces functionality for potential derivatization and reactivity.

Structural Identifiers and Nomenclature

The identification and nomenclature of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid utilize various systematic approaches. The following table presents the key identifiers and nomenclature information for this compound:

Identifier TypeValue
IUPAC Name2,2-dimethyl-4-(3-methylthiophen-2-yl)-4-oxobutanoic acid
PubChem CID24727234
InChIInChI=1S/C11H14O3S/c1-7-4-5-15-9(7)8(12)6-11(2,3)10(13)14/h4-5H,6H2,1-3H3,(H,13,14)
InChI KeyWUJWHQYBCLUNBC-UHFFFAOYSA-N
SMILESCC1=C(SC=C1)C(=O)CC(C)(C)C(=O)O
MDL NumberMFCD09801855

Structural Analogues and Related Compounds

Examining structural analogues provides insight into potential chemical behaviors and applications of 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid. Several related compounds have been identified in chemical databases and literature.

Comparison with Similar Compounds

The following table compares 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid951893-92-8C₁₁H₁₄O₃S226.29Reference compound
4-(3-Methyl-2-thienyl)-4-oxobutyric acid39712-64-6C₉H₁₀O₃S198.24Lacks the two methyl groups at the alpha position of carboxylic acid
2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid951892-77-6C₁₃H₁₆O₃220.26Contains a phenyl ring instead of thiophene
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid71821-98-2C₁₃H₁₆O₃220.26Contains a para-substituted phenyl instead of thiophene
2,2-Dimethyl-4-(4-(methylthio)phenyl)-4-oxobutanoic acid898766-73-9C₁₃H₁₆O₃S252.33Contains a methylthio-substituted phenyl instead of thiophene

This comparative analysis highlights the structural diversity within this family of compounds, particularly regarding the aromatic component and substitution patterns .

Structure-Property Relationships

The structural variations among these analogues result in meaningful differences in their physical and chemical properties. The presence of the sulfur-containing thiophene ring in 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid imparts distinctive electronic properties compared to phenyl-containing analogues. Similarly, the geminal dimethyl groups at the alpha position of the carboxylic acid introduce steric effects that influence reactivity patterns compared to the non-dimethylated analogue .

SupplierProduct NumberPurity SpecificationForm
MolCoreMCG95322NLT 97%Not specified
AK Scientific0025DC95%Not specified
Sigma-Aldrich (Rieke Metals)Not specifiedNot specifiedNot specified

The compound is typically supplied for research and development purposes rather than for direct human use, as indicated by supplier documentation .

Chemical Reactivity and Synthetic Utility

The combination of a thiophene ring, ketone functionality, and carboxylic acid group in 2,2-Dimethyl-4-(3-methyl-2-thienyl)-4-oxobutyric acid provides multiple sites for chemical reactivity and potential synthetic transformations.

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